Zimelidine hydrochloride

Descripción

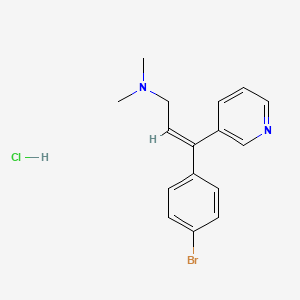

Structure

3D Structure of Parent

Propiedades

Número CAS |

60525-15-7 |

|---|---|

Fórmula molecular |

C16H18BrClN2 |

Peso molecular |

353.7 g/mol |

Nombre IUPAC |

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C16H17BrN2.ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;/h3-10,12H,11H2,1-2H3;1H/b16-9-; |

Clave InChI |

GELMUARXROJGSO-LFMIJCLESA-N |

SMILES isomérico |

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl |

SMILES canónico |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl |

Otros números CAS |

60525-15-7 |

Pictogramas |

Irritant |

Sinónimos |

H 102 09 H-102-09 H10209 Hydrochloride, Zimeldine Hydrochloride, Zimelidine Zelmid Zimeldine Zimeldine Hydrochloride Zimelidin Zimelidine Zimelidine Hydrochloride |

Origen del producto |

United States |

Foundational & Exploratory

Technical Deep Dive: Zimelidine Hydrochloride & The 5-HT Reuptake Inhibition Mechanism

Executive Summary

Zimelidine hydrochloride (Zelmid, Normud) represents a pivotal milestone in neuropsychopharmacology as the first marketed Selective Serotonin Reuptake Inhibitor (SSRI) . Developed in the late 1970s by Astra AB, it served as the structural and mechanistic "grandfather" to modern blockbusters like fluoxetine and citalopram.

Unlike the Tricyclic Antidepressants (TCAs) of its era, Zimelidine demonstrated a high affinity for the serotonin transporter (SERT) with negligible affinity for muscarinic, histaminergic, or adrenergic receptors. This "clean" pharmacological profile validated the hypothesis that selective 5-HT modulation could treat depression without the severe anticholinergic and cardiovascular side effects of TCAs. However, its withdrawal from the market in 1983 due to rare but severe immunotoxicological reactions (Guillain-Barré Syndrome) provides a critical case study for modern drug development regarding idiosyncratic drug toxicity.

Chemical Pharmacology & Structural Dynamics

Structural Class

Zimelidine is a pyridylallylamine derivative, structurally distinct from the tricyclic ring systems of imipramine or amitriptyline.

-

IUPAC Name: (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine.

-

Stereochemistry: The drug exists as geometrical isomers. The (Z)-isomer is the thermodynamically stable and pharmacologically active form used in clinical preparations.

Metabolic Bioactivation

Zimelidine acts as both a parent drug and a prodrug. Upon oral administration, it undergoes rapid N-demethylation to form norzimelidine .

-

Zimelidine (Parent): Potent SERT inhibitor (Ki ≈ 68 nM).

-

Norzimelidine (Metabolite): Potent SERT inhibitor with a significantly longer half-life (~20h vs. ~5h for parent).

-

Clinical Implication: The sustained antidepressant effect is largely driven by the accumulation of norzimelidine in the CNS.

Mechanism of Action: Selective 5-HT Reuptake Inhibition

The Synaptic Mechanism

The core therapeutic action occurs at the presynaptic neuronal membrane. Under normal physiological conditions, the Serotonin Transporter (SERT) clears serotonin (5-HT) from the synaptic cleft, terminating the signal.

Zimelidine binds to the orthosteric site (or a closely overlapping site) of the SERT protein. This binding:

-

Sterically hinders the binding of serotonin.

-

Locks the transporter in a conformation that prevents the translocation of 5-HT back into the presynaptic terminal.

-

Increases synaptic residence time of 5-HT, enhancing transmission at postsynaptic 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Selectivity Profile (The "Clean" Drug)

The revolutionary aspect of Zimelidine was its lack of "off-target" binding. Unlike TCAs, which act as "dirty drugs" by blocking multiple receptor types, Zimelidine showed:

-

Muscarinic Acetylcholine Receptors: Negligible affinity (avoiding dry mouth, constipation, blurred vision).

-

H1 Histamine Receptors: Negligible affinity (avoiding sedation/weight gain).

-

Alpha-1 Adrenergic Receptors: Negligible affinity (avoiding orthostatic hypotension).

Visualization: Synaptic Dynamics

The following diagram illustrates the blockade of SERT by Zimelidine and the subsequent accumulation of 5-HT.

Caption: Zimelidine binds to SERT, preventing 5-HT reuptake and increasing synaptic concentration.

Pharmacokinetics & Metabolism[1][2][3]

The metabolic pathway determines the drug's duration of action. The rapid conversion to norzimelidine creates a "sustained release" effect biologically.

Caption: Metabolic conversion of Zimelidine to its long-acting metabolite Norzimelidine.

Quantitative Pharmacology: Affinity Data

The table below contrasts Zimelidine with Tricyclic Antidepressants (TCAs), highlighting the selectivity that defined the SSRI class.

| Compound | Target | Ki (nM) | Selectivity Ratio (SERT:NET) | Receptor Binding (Muscarinic/H1) |

| Zimelidine | SERT | ~68 | High | Negligible |

| NET | > 10,000 | |||

| Norzimelidine | SERT | ~60-100 * | High | Negligible |

| NET | ~2,000 | |||

| Desipramine | SERT | ~17 | Low (NET Selective) | Moderate |

| (TCA Control) | NET | ~0.8 | ||

| Amitriptyline | SERT | ~4 | Non-Selective | High (Strong Side Effects) |

| (TCA Control) | NET | ~35 |

*Note: Norzimelidine affinity varies by species (Rat vs Human) but maintains high selectivity compared to TCAs.

Experimental Protocol: Ex Vivo Synaptosomal Uptake Assay

For researchers attempting to replicate or benchmark 5-HT reuptake inhibition, the Rat Brain Synaptosome Assay is the historical gold standard used to characterize Zimelidine.

Reagents & Equipment

-

Tissue: Male Wistar rat brain (Cortex/Hippocampus).

-

Buffer: Krebs-Henseleit buffer (pH 7.4), oxygenated (95% O2 / 5% CO2).

-

Radioligand: [³H]-5-HT (Serotonin), specific activity ~15-30 Ci/mmol.

-

Equipment: Potter-Elvehjem homogenizer, Refrigerated Centrifuge, Liquid Scintillation Counter.

Step-by-Step Methodology

-

Tissue Preparation:

-

Decapitate rat and rapidly remove brain. Dissect cortex/hippocampus on ice.

-

Homogenize tissue in 10 volumes of ice-cold 0.32 M Sucrose using a Potter-Elvehjem homogenizer (10 strokes at 800 rpm).

-

-

Synaptosome Isolation (Differential Centrifugation):

-

Spin 1: 1,000 x g for 10 min at 4°C. Discard pellet (nuclear fraction/debris).

-

Spin 2: Centrifuge supernatant at 20,000 x g for 20 min at 4°C.

-

Resuspension: Discard supernatant. Gently resuspend the pellet (P2 fraction containing synaptosomes) in oxygenated Krebs buffer.

-

-

Uptake Assay:

-

Aliquot synaptosomal suspension (100 µL) into tubes.

-

Add Zimelidine (or test compound) at varying concentrations (e.g., 1 nM - 10 µM).

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate: Add [³H]-5-HT (final concentration 10-50 nM).

-

Incubate for 5 minutes at 37°C.

-

Control: Run parallel tubes at 0°C (measures non-specific binding/diffusion).

-

-

Termination & Counting:

-

Rapidly filter through Whatman GF/B filters under vacuum.

-

Wash filters 3x with 5 mL ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add cocktail, and count Radioactivity (CPM).

-

-

Data Analysis:

-

Calculate Specific Uptake = (Total Uptake at 37°C) - (Non-specific Uptake at 0°C).

-

Plot % Inhibition vs. Log[Drug]. Determine IC50 and convert to Ki using the Cheng-Prusoff equation.

-

Toxicology Case Study: The Guillain-Barré Connection

While Zimelidine validated the SSRI mechanism, it failed due to safety. This section is critical for drug developers to understand "idiosyncratic toxicity."

-

The Adverse Event: Approximately 18 months after launch, reports of Guillain-Barré Syndrome (GBS) spiked in Zimelidine users (incidence ~1 in 6,000, 25x higher than background).

-

Mechanism of Toxicity:

-

Hypersensitivity Reaction: Patients often presented with a flu-like prodrome (fever, myalgia, arthralgia) before neurological onset.

-

Immunological Trigger: It is hypothesized that Zimelidine or a metabolite (possibly bound to a hapten) triggered a Type III or Type IV hypersensitivity response, leading to demyelination of peripheral nerves.

-

-

Lesson for Industry: High selectivity for the therapeutic target (SERT) does not guarantee lack of off-target immunotoxicity. The "Zimelidine Syndrome" remains a standard reference in pharmacovigilance.

References

-

Heel, R. C., et al. (1982).[1] "Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness." Drugs.

-

Ross, S. B., & Renyi, A. L. (1977). "Inhibition of the neuronal uptake of 5-hydroxytryptamine and noradrenaline in rat brain by (Z)- and (E)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl) allylamines and their secondary analogues." Neuropharmacology.

-

Fagius, J., et al. (1985). "Guillain-Barré syndrome following zimeldine treatment." Journal of Neurology, Neurosurgery & Psychiatry.

-

BindingDB. "Affinity Data for Zimelidine at SERT (Rat/Human)." BindingDB Database.

-

Love, B. L., et al. (1981).[2] "Pharmacokinetics of zimelidine in humans--plasma levels and urinary excretion of zimelidine and norzimelidine after intravenous and oral administration." European Journal of Clinical Pharmacology.

Sources

Technical Guide: Zimelidine Hydrochloride vs. Norzimelidine Pharmacological Activity

Executive Summary

Zimelidine (Zimeldine) holds a distinct place in psychopharmacology as the first marketed Selective Serotonin Reuptake Inhibitor (SSRI).[1][2] Although withdrawn globally in 1983 due to rare but severe hypersensitivity reactions (Guillain-Barré syndrome), it remains a critical "probe drug" in neuropharmacological research.

This guide analyzes the pharmacological divergence between the parent compound (Zimelidine ) and its primary active metabolite (Norzimelidine ).[1][3][4][5] While both are potent SERT inhibitors, Norzimelidine is the primary driver of therapeutic efficacy in vivo due to superior pharmacokinetic stability and accumulation, effectively rendering Zimelidine a prodrug-like precursor in clinical contexts.

Part 1: Chemical & Pharmacological Profile[6]

Structural Distinction

Zimelidine is a pyridylallylamine, structurally distinct from the tricyclic antidepressants (TCAs) that dominated the pre-1980s landscape.

-

Zimelidine: (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine.[1][5]

-

Norzimelidine: Formed via N-demethylation, resulting in a secondary amine.

Pharmacodynamic Comparison (SERT vs. NET)

Both compounds exhibit high selectivity for the Serotonin Transporter (SERT) over the Norepinephrine Transporter (NET), a key differentiator from TCAs like Amitriptyline.

| Parameter | Zimelidine (Parent) | Norzimelidine (Metabolite) | Biological Implication |

| SERT Affinity ( | ~57 nM | ~60–70 nM (Equipotent) | Both bind SERT with high affinity, blocking 5-HT reuptake. |

| Selectivity (5-HT/NE) | High (>10-fold) | High | Minimal noradrenergic side effects (e.g., tachycardia). |

| Receptor Binding | Negligible | Negligible | Lack of anticholinergic (dry mouth) or antihistaminergic (sedation) effects. |

| Mechanism | Non-competitive/Mixed | Competitive | Note: Kinetic mode of inhibition may vary by assay conditions. |

The Pharmacokinetic Inversion

The critical distinction lies in their pharmacokinetics. Zimelidine undergoes extensive first-pass metabolism, converting rapidly to Norzimelidine.

-

Half-Life (

):-

Zimelidine: ~5–8 hours

-

Norzimelidine: ~15–22 hours [3]

-

-

Systemic Exposure (AUC): After chronic dosing, plasma concentrations of Norzimelidine are approximately 3x higher than the parent compound.

Part 2: Mechanism of Action & Metabolism

The therapeutic action relies on the metabolic conversion of the tertiary amine (Zimelidine) to the secondary amine (Norzimelidine). This N-demethylation is likely mediated by hepatic CYP450 enzymes (historically less defined, but functionally analogous to CYP3A4/2C19 pathways).

Pathway Visualization

The following diagram illustrates the conversion and subsequent synaptic activity.

Figure 1: Metabolic activation pathway. Norzimelidine accumulates due to a longer half-life, becoming the dominant pharmacological agent.

Part 3: Experimental Protocol: Synaptosomal [³H]-5-HT Uptake Assay

To verify the pharmacological activity of Zimelidine vs. Norzimelidine, the Synaptosomal Uptake Assay is the gold standard. This ex vivo method isolates nerve terminals (synaptosomes) to measure transporter kinetics without postsynaptic interference.

Protocol Principles (Self-Validating)

-

Why Synaptosomes? They retain the functional reuptake machinery (SERT) and membrane integrity of the intact neuron.

-

Why [³H]-5-HT? Radiolabeling allows for precise quantification of uptake via scintillation counting.

-

Control: Use 0°C incubation to determine non-specific binding (active transport is temperature-dependent and inactive at 0°C).

Step-by-Step Methodology

Reagents:

-

Krebs-Henseleit Bicarbonate Buffer (pH 7.4), aerated with 95% O₂ / 5% CO₂.

-

[³H]-Serotonin (Specific Activity: 15–30 Ci/mmol).

-

Tissue: Rat cerebral cortex (rich in serotonergic terminals).

Workflow:

-

Tissue Preparation:

-

Decapitate rat; rapidly remove brain.

-

Dissect cerebral cortex on ice.

-

Homogenize in 0.32 M Sucrose (10 volumes) using a glass-Teflon homogenizer (10 strokes at 800 rpm). Crucial: Keep cold to prevent metabolic degradation.

-

-

Synaptosome Isolation (P2 Fraction):

-

Centrifuge homogenate at 1,000 x g for 10 min (4°C). Discard pellet (nuclear debris).

-

Centrifuge supernatant at 17,000 x g for 20 min (4°C).

-

Resuspend the resulting pellet (P2) in Krebs buffer.

-

-

Incubation (The Reaction):

-

Aliquot synaptosomes into tubes.

-

Add Test Compound (Zimelidine or Norzimelidine) at varying concentrations (

to -

Pre-incubate for 5 min at 37°C .

-

Start Reaction: Add [³H]-5-HT (final conc. 10 nM).

-

Incubate for 5 minutes . Note: Short time ensures initial velocity conditions.

-

-

Termination & Filtration:

-

Rapidly dilute with 4 mL ice-cold buffer.

-

Filter through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding) under vacuum.

-

Wash filters 3x with ice-cold buffer.

-

-

Quantification:

-

Place filters in scintillation vials with cocktail.

-

Count Radioactivity (CPM).

-

Calculate Specific Uptake: (Total Uptake at 37°C) - (Non-specific Uptake at 0°C).

-

Assay Logic Visualization

Figure 2: Synaptosomal uptake assay workflow ensuring isolation of specific transporter activity.

Part 4: Toxicology & Historical Context

While pharmacologically successful, Zimelidine's failure was immunological.

-

Hypersensitivity Syndrome: Occurred in ~1.5% of patients. Symptoms included fever, myalgia, and arthralgia.

-

Guillain-Barré Syndrome (GBS): A statistically significant increase in GBS cases (10-20x background rate) led to withdrawal.

-

Mechanism: It is hypothesized that a reactive metabolite (potentially distinct from Norzimelidine) bound to endogenous proteins, creating a hapten-carrier complex that triggered an autoimmune response against myelin.

Research Implication: When using Zimelidine/Norzimelidine in modern research, they are strictly tools for in vitro or acute in vivo animal studies, not for human administration.

References

-

Ross, S. B., & Renyi, A. L. (1977). Inhibition of the neuronal uptake of 5-hydroxytryptamine and noradrenaline in rat brain by (Z)- and (E)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl) allylamines and their secondary analogues. Neuropharmacology.

-

Brown, D., et al. (1980).[7] Pharmacokinetics of zimelidine. Systemic availability of zimelidine and norzimelidine in human volunteers.[1][3][4][5][6] European Journal of Clinical Pharmacology.

-

Heel, R. C., et al. (1982). Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness. Drugs.

-

Ogren, S. O., et al. (1981). The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor.[1][5][8] Acta Psychiatrica Scandinavica.

-

PubChem Database. (n.d.). Zimelidine (CID 5365247).[2] National Center for Biotechnology Information.

Sources

- 1. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zimelidine - Wikipedia [en.wikipedia.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Zimelidine and norzimelidine protein binding measured by equilibrium dialysis and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zimelidine | serotonin uptake inhibitor | CAS# 56775-88-3 | InvivoChem [invivochem.com]

- 6. Pharmacokinetics of zimelidine in humans--plasma levels and urinary excretion of zimelidine and norzimelidine after intravenous and oral administration of zimelidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of zimelidine. Systemic availability of zimelidine and norzimelidine in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

History of Zimelidine hydrochloride as first marketed SSRI

Topic: History of Zimelidine Hydrochloride: The First Marketed SSRI Content Type: Technical Whitepaper / Retrospective Analysis Audience: Drug Discovery Scientists, Medicinal Chemists, and Clinical Pharmacologists

Executive Summary: The Proof of Concept

Zimelidine (marketed as Zelmid or Normud) holds a distinct, albeit tragic, position in psychopharmacology. Developed by Astra AB (now AstraZeneca) in the late 1970s under the guidance of Nobel laureate Arvid Carlsson, it was the first Selective Serotonin Reuptake Inhibitor (SSRI) to reach the global market (1982), predating fluoxetine (Prozac).

While its commercial life was cut short in 1983 due to severe immunotoxicological adverse events (Guillain-Barré Syndrome), Zimelidine remains the pivotal "proof of concept" molecule. It validated the serotonin hypothesis of depression clinically and established the pyridylallylamine scaffold as a viable alternative to the tricyclic antidepressant (TCA) ring structure.

Chemical Evolution: From Antihistamine to SSRI

The discovery of Zimelidine was not a serendipitous accident but a rational deduction based on the structural modification of antihistamines.

2.1 The Brompheniramine Connection

Arvid Carlsson’s team identified that certain antihistamines, specifically brompheniramine , possessed weak serotonin reuptake inhibitory properties.[1] The goal was to retain this reuptake inhibition while eliminating the H1-histaminergic and muscarinic cholinergic blockade responsible for the sedative and anticholinergic side effects of TCAs.

-

Structural Modification: The flexible alkylamine chain of brompheniramine was rigidified.

-

The Result: Zimelidine is a pyridylallylamine .[1][2] Unlike the fused ring system of TCAs (e.g., amitriptyline), Zimelidine features an open-chain structure with a pyridine ring, which is critical for its pharmacokinetic profile.

2.2 Stereochemistry and Isomerism

Zimelidine exists as geometric isomers. The marketed drug was the (Z)-isomer of 3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine.[3]

-

Key Insight: The (Z)-configuration is essential for high-affinity binding to the Serotonin Transporter (SERT). The (E)-isomer is significantly less potent.

Figure 1: The structural lineage of Zimelidine, moving away from the fused tricyclic rings toward the specific pyridylallylamine structure.

Pharmacodynamics & Pharmacokinetics

3.1 Mechanism of Action

Zimelidine acts as a potent inhibitor of the presynaptic serotonin reuptake pump (SERT). Unlike TCAs, it exhibits negligible affinity for:

-

Muscarinic cholinergic receptors (preventing dry mouth/blurred vision).

-

Alpha-1 adrenergic receptors (preventing orthostatic hypotension).

-

Histamine H1 receptors (preventing sedation).

3.2 The Active Metabolite: Norzimelidine

Zimelidine undergoes extensive first-pass metabolism via N-demethylation to form norzimelidine .

-

Clinical Relevance: Norzimelidine is also a potent 5-HT reuptake inhibitor and has a significantly longer half-life than the parent compound, contributing to the drug's sustained therapeutic effect.

Table 1: Pharmacokinetic Profile of Zimelidine vs. Norzimelidine

| Parameter | Zimelidine (Parent) | Norzimelidine (Metabolite) |

| Half-Life (t½) | 8.4 ± 2.0 hours | 19.4 ± 3.6 hours |

| Bioavailability | ~50% (due to first-pass) | High (formed systemically) |

| Protein Binding | ~90% | ~80% |

| Primary Activity | SERT Inhibition | SERT Inhibition |

| Excretion | Renal (mostly metabolites) | Renal |

Clinical Efficacy & The Comparative Landscape

In double-blind trials against Amitriptyline (the gold standard TCA), Zimelidine demonstrated:

-

Equivalent Efficacy: Hamilton Depression Rating Scale (HDRS) reductions were statistically comparable.

-

Superior Tolerability: Significantly lower incidence of anticholinergic side effects.[4][5]

-

Onset: Some trials suggested a faster onset of action (within 2 weeks) compared to TCAs.[6]

However, the drug was not without minor side effects, primarily serotonergic in nature (nausea, headache, insomnia)—a profile that would later become the hallmark of the SSRI class.

The Toxicology Crisis: Mechanism of Withdrawal

Zimelidine was withdrawn worldwide in 1983, roughly 18 months after introduction. The withdrawal was triggered by rare but severe hypersensitivity reactions, most notably Guillain-Barré Syndrome (GBS) .

5.1 The "Zimelidine Syndrome"

The adverse event profile was distinct from standard SSRI toxicity (e.g., Serotonin Syndrome). It presented as a systemic hypersensitivity reaction:

-

Flu-like symptoms (fever, myalgia, arthralgia).

-

Liver enzyme elevation.

-

Neuropathy: Ranging from paresthesia to full GBS (acute demyelinating polyneuropathy).

5.2 Immunotoxicological Mechanism

Retrospective analysis suggests a Type III or Type IV hypersensitivity reaction . The prevailing hypothesis involves the drug or its metabolite acting as a hapten, binding to proteins (possibly myelin components) and triggering an autoimmune response.

Figure 2: The hypothesized immunotoxicological cascade leading to the withdrawal of Zimelidine.

Key Statistical Signal: The risk of developing GBS in patients taking Zimelidine was estimated to be 25-fold higher than the natural background incidence.[7]

Legacy: The "Zimelidine Template"

Despite its failure, Zimelidine is considered a scientific success for the following reasons:

-

Validation of Target: It proved that selective 5-HT reuptake inhibition is sufficient for antidepressant activity, debunking the theory that norepinephrine reuptake inhibition (common in TCAs) was strictly necessary.

-

Screening Protocols: Its toxicity led to more rigorous immunotoxicological screening for subsequent SSRIs (like fluoxetine and citalopram).

-

Structural Inspiration: The pyridylallylamine structure influenced the development of other antihistamine-derived antidepressants.

References

-

Carlsson, A. (2001). "A Paradigm Shift in Brain Research." Science, 294(5544), 1021-1024. Link

-

Fagius, J., Osterman, P.O., Siden, A., & Wiholm, B.E. (1985).[8] "Guillain-Barre syndrome following zimeldine treatment." Journal of Neurology, Neurosurgery & Psychiatry, 48(1), 65–69.[8] Link

-

Heel, R.C., et al. (1982).[9] "Zimelidine: A Review of its Pharmacological Properties and Therapeutic Efficacy in Depressive Illness." Drugs, 24, 169–206.[9] Link[9]

-

Love, B.L., et al. (1981).[10] "Pharmacokinetics of zimelidine in humans—plasma levels and urinary excretion of zimelidine and norzimelidine after intravenous and oral administration of zimelidine."[10][11] European Journal of Clinical Pharmacology, 20(2), 135-139.[11] Link

-

PubChem. "Zimelidine Compound Summary." National Library of Medicine. Link

Sources

- 1. Zimelidine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Zimelidine | serotonin uptake inhibitor | CAS# 56775-88-3 | InvivoChem [invivochem.com]

- 4. Zimeldine tolerability in comparison to amitriptyline and placebo: findings from a multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A double-blind evaluation of zimelidine in comparison to placebo and amitriptyline in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A double blind comparison of zimelidine and amitriptyline in endogenous depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guillain-Barré syndrome following zimeldine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arvid Carlsson, and the story of dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guillain-Barré syndrome following zimeldine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of zimelidine in humans--plasma levels and urinary excretion of zimelidine and norzimelidine after intravenous and oral administration of zimelidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyridylallylamine Scaffold in Neuropharmacology: A Technical Retrospective on Zimelidine Hydrochloride

Executive Summary

Zimelidine hydrochloride represents a profound inflection point in psychopharmacology. Developed in the late 1970s, it was the first marketed selective serotonin reuptake inhibitor (SSRI), fundamentally shifting depression treatment away from highly promiscuous tricyclic antidepressants ([1]). However, its clinical lifespan was cut short due to rare, severe neurotoxicological events. By analyzing the pyridylallylamine core of Zimelidine, drug development professionals can extract critical lessons in structure-activity relationships (SAR) and idiosyncratic drug toxicity.

As an Application Scientist, I have structured this guide to deconstruct the chemical architecture, mechanistic pathways, and toxicological pitfalls of the pyridylallylamine scaffold, culminating in a self-validating experimental protocol for screening future derivatives.

Chemical Architecture: The Pyridylallylamine Core

Zimelidine is structurally distinct from modern SSRIs like fluoxetine or sertraline. It was derived from brompheniramine, an antihistamine that exhibited mild serotonin reuptake inhibition ([1]). To eliminate anticholinergic and antihistamine off-target effects, researchers engineered the pyridylallylamine scaffold. The introduction of the rigid allylamine double bond locks the molecule into a specific spatial configuration, while the pyridine ring enhances hydrogen bonding within the serotonin transporter (SERT) binding pocket.

Quantitative Physicochemical Profile

To understand the pharmacokinetics of the molecule, we must look at its foundational metrics. The data below highlights why this scaffold was highly effective at penetrating the central nervous system (CNS).

Table 1: Physicochemical and Pharmacokinetic Profile of Zimelidine Hydrochloride

| Parameter | Value | Chemical/Clinical Significance |

| IUPAC Name | (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine | Defines the strict (Z)-stereoisomer requirement for SERT affinity ([Buy Zimeldine |

| Molecular Formula | C16H17BrN2 | Contains a brominated aromatic ring to enhance lipophilicity and target binding ([Buy Zimeldine |

| Molecular Weight | 317.22 g/mol (base) | Optimal size for crossing the blood-brain barrier (BBB) ([Buy Zimeldine |

| XLogP3 | 3.9 | High lipophilicity, ensuring rapid CNS penetration ([Buy Zimeldine |

| Half-life (t1/2) | 8.4 ± 2 hrs (Parent) / 19.4 ± 3.6 hrs (Metabolite) | Norzimelidine (demethylated active metabolite) extends the therapeutic window ([1]). |

| Solubility | ~190 mg/L in water (25 °C) | Formulated as a dihydrochloride salt to maximize aqueous solubility for oral dosing ([Buy Zimeldine |

Synthesis and Stereochemical Conservation

The synthesis of Zimelidine requires precise control over stereochemistry. The biological activity of the pyridylallylamine class is highly dependent on the (Z)-configuration; the (E)-isomer exhibits significantly reduced SERT affinity, making stereoselective isolation a critical workflow step ([2]).

Fig 1: Stepwise synthesis of the pyridylallylamine scaffold.

Pharmacodynamics & The Guillain-Barré Syndrome Paradox

While the pyridylallylamine structure provided unprecedented SERT selectivity, it also introduced a fatal flaw. Within a year and a half of its market debut, Zimelidine was linked to a 25-fold increased risk of Guillain-Barré syndrome (GBS) ([3]). GBS is an acute, immune-mediated polyneuropathy where the immune system attacks the myelin sheath of peripheral nerves ([4]).

The causality behind this idiosyncratic toxicity is believed to be immunologically mediated ([3]). The highly reactive nature of the allylamine double bond, combined with specific hepatic metabolism, likely generated reactive intermediates (haptenization). These haptens bound to endogenous proteins in peripheral Schwann cells, triggering an autoantibody response that resulted in rapid demyelination.

Fig 2: Dual pathways of Zimelidine: SERT inhibition and GBS immunopathology.

Experimental Protocol: In Vitro Assessment of Pyridylallylamine Derivatives

To prevent similar toxicological failures in modern drug development, any novel compound utilizing a pyridylallylamine-like scaffold must undergo rigorous screening. The following step-by-step protocol is designed as a self-validating system to simultaneously evaluate efficacy (SERT binding) and safety (immunotoxicity).

Objective: To quantify the SERT inhibitory constant (

Phase 1: Stereochemical Validation

-

NMR Confirmation: Before biological testing, validate the synthesized compound using

-NMR to ensure >99% purity of the (Z)-isomer.-

Causality: The (E)-isomer acts as a confounding variable, artificially lowering apparent SERT affinity due to poor spatial alignment in the binding pocket ([2]).

-

Phase 2: SERT Displacement Assay (Efficacy)

-

Cell Culture: Culture HEK-293 cells stably transfected with human SERT (hSERT).

-

Radioligand Binding: Incubate cell membranes with a fixed concentration of

-citalopram (a known SERT ligand) and titrating concentrations of the pyridylallylamine test compound (10 pM to 10 µM). -

Internal Control: Run parallel assays using unlabeled Zimelidine as a positive control and vehicle (DMSO) as a negative baseline.

-

Quantification: Measure radioactivity via liquid scintillation counting. Calculate the

and convert to-

Self-Validation Check: The assay is only considered valid if the

of the Zimelidine control aligns with historical literature values (~15 nM). If the control fails, the entire plate must be discarded.

-

Phase 3: Co-Culture Immunotoxicity Screening (Safety)

-

Cell Line Preparation: Establish a transwell co-culture system using human peripheral blood mononuclear cells (PBMCs) in the upper chamber and immortalized human Schwann cells in the lower chamber.

-

Metabolic Activation: Introduce human liver microsomes (S9 fraction) to the media.

-

Causality: Zimelidine's GBS toxicity is driven by hepatic metabolites rather than the parent drug ([3]). The S9 fraction ensures these reactive intermediates are generated in vitro.

-

-

Exposure & Readout: Expose the system to the test compound for 48 hours. Perform an ELISA on the lower chamber media to detect the release of pro-inflammatory cytokines (IL-6, TNF-

) and assess Schwann cell viability via an MTT assay. -

Self-Validation Check: A compound is flagged for high GBS risk only if Schwann cell viability drops by >20% in the presence of both PBMCs and S9 fraction, but remains stable when the S9 fraction is omitted. This confirms the toxicity is metabolite-driven and immune-mediated, ruling out direct cytotoxicity.

Conclusion

The pyridylallylamine structure of Zimelidine hydrochloride remains a masterclass in rational drug design, successfully isolating SSRI activity from a promiscuous antihistamine scaffold ([1]). However, its tragic association with Guillain-Barré syndrome underscores the critical need for predictive immunotoxicology. By employing self-validating, metabolically competent in vitro assays, researchers can safely explore structurally related allylamines without repeating the clinical failures of the past.

References

-

Guillain–Barré syndrome Source: Wikipedia URL:[Link]

-

Metabolites of the Pyridylallylamine Zimelidine - Syntheses via α,ß-Unsaturated Aldehydes with Conservation of Stereochemistry Source: ResearchGate URL:[Link]

-

Zimelidine Source: Wikipedia URL:[Link]

-

Guillain-Barré syndrome following zimeldine treatment Source: PMC - NIH URL:[Link]

Sources

An In-depth Technical Guide to the Neurotoxic Mechanism of Zimelidine Hydrochloride-Induced Guillain-Barré Syndrome

Abstract

Zimelidine, the first selective serotonin reuptake inhibitor (SSRI) to be marketed, was withdrawn from global markets due to its association with a significantly increased risk of Guillain-Barré syndrome (GBS), a rare and severe autoimmune peripheral neuropathy.[1] This guide provides a comprehensive technical overview of the proposed neurotoxic mechanism, focusing on the leading hypothesis of molecular mimicry. It is intended for researchers, scientists, and drug development professionals investigating drug-induced neurotoxicities. This document synthesizes the available evidence to construct a scientifically rigorous framework for understanding and investigating the immunological cascade initiated by zimelidine and its metabolites, culminating in peripheral nerve damage. Detailed experimental protocols are provided to facilitate further research in this critical area of drug safety.

Introduction: The Zimelidine Story and the Emergence of a Neurotoxic Signal

Zimelidine (Figure 1), a pyridylallylamine derivative, was introduced in the early 1980s as a novel antidepressant with a distinct pharmacological profile from the then-dominant tricyclic antidepressants.[2][3] Its selective inhibition of serotonin reuptake offered a promising therapeutic alternative with a potentially more favorable side-effect profile. However, post-marketing surveillance revealed a concerning number of GBS cases in patients treated with zimelidine, estimated to be a 25-fold increase in risk compared to the general population.[1] This led to its withdrawal and highlighted the potential for drugs to trigger severe, idiosyncratic autoimmune reactions.

The clinical presentation of zimelidine-associated GBS was consistent with classical GBS, characterized by ascending muscle weakness, areflexia, and sensory disturbances.[1] The underlying pathology of GBS is an autoimmune attack on the peripheral nervous system, leading to demyelination and axonal damage.[1][4][5][6] The strong temporal association between zimelidine administration and the onset of GBS pointed towards a drug-induced immunological etiology.

Figure 1: Chemical Structure of Zimelidine

Caption: Chemical structure of Zimelidine.

The Molecular Mimicry Hypothesis: An Aberrant Immune Response

The most plausible mechanism underlying zimelidine-induced GBS is molecular mimicry.[4][6] This phenomenon occurs when structural similarities between a foreign antigen (in this case, zimelidine or its metabolites) and self-antigens lead to an immune response that cross-reacts with the body's own tissues.[4] In the context of zimelidine, the proposed cascade of events is as follows:

-

Haptenization and Immune Recognition: Zimelidine or, more likely, its reactive metabolites, may act as haptens, binding to carrier proteins in the body.[7][8] This drug-protein conjugate is then recognized as foreign by the immune system, leading to the activation of T-cells and B-cells.

-

Antibody Production: Activated B-cells differentiate into plasma cells and produce antibodies against the drug-protein complex.

-

Cross-Reactivity with Peripheral Nerve Antigens: Due to structural similarities between the drug/metabolite and components of the peripheral nervous system, the antibodies produced also bind to these neural antigens.

-

Nerve Damage: The binding of these autoantibodies to peripheral nerves, particularly at the nodes of Ranvier, can trigger a complement-mediated inflammatory cascade, leading to demyelination and axonal damage, resulting in the clinical manifestations of GBS.[1]

A critical aspect of this hypothesis is the identification of the specific neural antigens targeted and the zimelidine metabolites involved.

Potential Neural Targets: The Role of Gangliosides

In many cases of GBS, particularly those following infections, the autoimmune response is directed against gangliosides, which are complex glycosphingolipids abundant in the membranes of neurons.[1][9] Anti-ganglioside antibodies, such as those against GM1 and GD1a, are well-established pathogenic factors in GBS.[1] While direct evidence from zimelidine-induced GBS patients is scarce in the readily available literature, it is highly probable that a similar mechanism is at play.

Figure 2: Proposed Molecular Mimicry Mechanism

Caption: Proposed mechanism of zimelidine-induced GBS via molecular mimicry.

Zimelidine Metabolism: Identifying the Culprits

Zimelidine undergoes extensive metabolism in the liver. The major metabolites identified in humans, rats, and dogs include:

-

Norzimelidine: An active demethylated metabolite.[10][11][12]

-

3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid: A deamination product.[10][11]

It is plausible that one or more of these metabolites, rather than the parent drug, are the primary triggers of the autoimmune response due to their potential to form reactive intermediates.

Table 1: Major Metabolites of Zimelidine

| Metabolite | Chemical Structure |

| Norzimelidine |  |

| Zimelidine N-oxide |  |

| 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid |  |

Experimental Workflows for Investigating Zimelidine-Induced Neurotoxicity

To rigorously test the molecular mimicry hypothesis for zimelidine-induced GBS, a multi-pronged experimental approach is necessary, combining in vivo and in vitro models.

In Vivo Model: Experimental Autoimmune Neuritis (EAN)

EAN is a well-established animal model of GBS, typically induced in Lewis rats by immunization with peripheral nerve myelin or specific myelin peptides.

Protocol 1: Induction of EAN in Lewis Rats

-

Antigen Preparation: Emulsify 100 µg of P0 peptide (180-199) or P2 peptide (53-78) in an equal volume of Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis.

-

Immunization: Subcutaneously inject 200 µL of the emulsion at the base of the tail of 8-12 week old female Lewis rats.

-

Clinical Scoring: Monitor the rats daily for clinical signs of EAN, including tail limpness, impaired righting reflex, and limb paralysis, using a standardized scoring system (0 = no signs, 5 = tetraplegia).

-

Zimelidine/Metabolite Administration: A separate cohort of immunized rats can be treated with zimelidine or its purified metabolites to assess their immunomodulatory effects on the course of EAN.

In Vitro Assays for Detecting Cross-Reactivity

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Ganglioside Antibodies

This assay is designed to detect antibodies in the serum of zimelidine-treated animals (from the EAN model) or, if available, from patients who developed GBS while on zimelidine, that cross-react with gangliosides.

-

Plate Coating: Coat 96-well microtiter plates with 1 µ g/well of purified ganglioside (e.g., GM1, GD1a) in ethanol and allow to evaporate overnight at room temperature.

-

Blocking: Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) for 2 hours at room temperature.

-

Sample Incubation: Add serially diluted serum samples (starting at 1:100) to the wells and incubate for 2 hours at 37°C.

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-rat (or anti-human) IgG antibody and incubate for 1 hour at 37°C.

-

Detection: Add TMB substrate and stop the reaction with sulfuric acid. Read the absorbance at 450 nm. An increased optical density compared to control serum indicates the presence of anti-ganglioside antibodies.

Figure 3: ELISA Workflow for Anti-Ganglioside Antibody Detection

Caption: Step-by-step workflow for ELISA detection of anti-ganglioside antibodies.

Protocol 3: Immunohistochemistry (IHC) for Nerve Biopsy Analysis

IHC can be used to visualize the deposition of antibodies and complement on peripheral nerve tissue.

-

Tissue Preparation: Obtain sural nerve biopsies from EAN-induced rats (or archived human GBS patient samples). Prepare 10 µm cryosections.

-

Staining:

-

Incubate sections with serum from zimelidine-treated EAN rats.

-

Wash and incubate with a fluorescently-labeled anti-rat IgG secondary antibody.

-

Co-stain with antibodies against complement components (e.g., C3c) and markers for myelin (e.g., Myelin Basic Protein).

-

-

Imaging: Visualize using fluorescence microscopy. Co-localization of IgG and complement on the myelin sheath would provide strong evidence for an antibody-mediated attack.

Assessing Cellular Immune Response

Protocol 4: Lymphocyte Transformation Test (LTT)

The LTT assesses the proliferation of T-lymphocytes in response to a specific antigen, in this case, zimelidine or its metabolites.[13][14][15][16][17]

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from zimelidine-sensitized animals or patients.

-

Cell Culture: Culture the PBMCs in the presence of zimelidine, its metabolites, or a positive control (e.g., phytohemagglutinin).

-

Proliferation Assay: After 5-7 days, measure lymphocyte proliferation using a BrdU incorporation assay or by measuring the expression of proliferation markers (e.g., Ki-67) by flow cytometry.

-

Analysis: A significant increase in proliferation in the presence of zimelidine or its metabolites compared to untreated cells indicates a T-cell mediated sensitization.

Summary and Future Directions

The association between zimelidine and Guillain-Barré syndrome serves as a critical case study in drug-induced autoimmunity. While the definitive immunological link remains to be fully elucidated, the molecular mimicry hypothesis provides a robust framework for investigation. The experimental protocols outlined in this guide offer a systematic approach to dissecting the neurotoxic mechanism of zimelidine and other drug candidates.

Future research should focus on:

-

Identifying specific anti-ganglioside antibodies in archived serum samples from patients who developed GBS on zimelidine.

-

Conducting structural biology studies to compare the conformation of zimelidine metabolites with that of ganglioside epitopes.

-

Utilizing advanced in vitro models , such as co-cultures of neurons and immune cells, to further probe the mechanisms of demyelination and axonal damage.[18][19]

A thorough understanding of the mechanisms behind zimelidine-induced GBS is not only of historical importance but also crucial for the development of safer and more effective therapeutics in the future. By implementing rigorous preclinical safety assessments that include the investigation of potential autoimmune liabilities, the pharmaceutical industry can better mitigate the risks of such devastating adverse drug reactions.

References

-

Drug Metabolism and Immunology. (2023). SciTechnol. [Link]

-

Drug-induced autoimmunity. (n.d.). Alergonorte. [Link]

-

Uetrecht, J. (1999). Current trends in drug-induced autoimmunity. PubMed. [Link]

-

Zimelidine. (n.d.). PubChem. [Link]

-

In Vitro and In Vivo Pharmacological Models to Assess Demyelination and Remyelination. (2008). Nature. [Link]

-

Human Oligodendrocytes and Myelin In Vitro to Evaluate Developmental Neurotoxicity. (2021). MDPI. [Link]

-

Metabolites as regulators of autoimmune diseases. (2025). Frontiers in Immunology. [Link]

-

In Vitro Neurotoxicity. (n.d.). Creative Bioarray. [Link]

-

Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis. (2014). MDPI. [Link]

-

Zimelidine. (n.d.). Wikipedia. [Link]

-

Glässner, A., et al. (2022). Lymphocyte transformation test for drug allergy detection: When does it work? Annals of Allergy, Asthma & Immunology. [Link]

-

Pichler, W. J. (2004). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Allergy. [Link]

-

Lymphocyte transformation test for drug allergy detection. (n.d.). RWTH Publications. [Link]

-

Steps of the lymphocyte transformation test (LTT). (n.d.). ResearchGate. [Link]

-

LTT - Medications. (n.d.). IMD-Berlin. [Link]

-

In vitro techniques for the assessment of neurotoxicity. (1992). Environmental Health Perspectives. [Link]

-

Neurotoxicity Assay. (2023). Visikol. [Link]

-

Development and discovery of SSRI drugs. (n.d.). Wikipedia. [Link]

-

Guillain–Barré syndrome. (n.d.). Wikipedia. [Link]

-

(E)-3-(4-(Bromomethyl)phenyl)acrylic acid. (n.d.). PubChem. [Link]

-

Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. (2025). IPHASE Biosciences. [Link]

-

Zimelidine. (n.d.). DrugMapper. [Link]

-

Structural basis of GM1 ganglioside recognition by simian virus 40. (2006). Proceedings of the National Academy of Sciences. [Link]

-

Structural and dynamic views of GM1 ganglioside. (2015). Trends in Glycoscience and Glycotechnology. [Link]

-

Compound: ZIMELDINE (CHEMBL37744). (n.d.). ChEMBL. [Link]

-

A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025). OracleBio. [Link]

-

Differential Anatomical Expression of Ganglioside GM1 Species Containing d18:1 or d20:1 Sphingosine Detected by MALDI Imaging Mass Spectrometry in Mature Rat Brain. (2017). Frontiers in Neuroanatomy. [Link]

-

Ganglioside GM1 and the Central Nervous System. (2021). International Journal of Molecular Sciences. [Link]

-

Zimelidine and norzimelidine protein binding measured by equilibrium dialysis and cerebrospinal fluid. (1983). Psychopharmacology. [Link]

-

TCR: Tissue cross reactivity studies. (n.d.). Labcorp. [Link]

-

Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. (2017). Journal of Toxicologic Pathology. [Link]

-

Successfully Conducting Tissue Cross-Reactivity Studies. (n.d.). Covance. [Link]

-

Guillain–Barré syndrome, transverse myelitis and infectious diseases. (2018). Journal of Neurology, Neurosurgery & Psychiatry. [Link]

-

Guillain–Barré Syndrome in Older People—A Case Report and Literature Review. (2025). Journal of Clinical Medicine. [Link]

-

Case Report: Guillain–Barré syndrome with three episodes and literature review. (2025). Frontiers in Neurology. [Link]

-

Acrylic acid, 2-(p-chlorophenyl)-3-(4-pyridyl)-, 3-tropanyl ester, 2-(p-hydroxybenzoyl)benzoate. (n.d.). PubChem. [Link]

-

Subacute Brucellosis-induced Guillain-Barré Syndrome: a Case Report. (2025). Cureus. [Link]

Sources

- 1. Guillain–Barré syndrome - Wikipedia [en.wikipedia.org]

- 2. Zimelidine - Wikipedia [en.wikipedia.org]

- 3. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]

- 4. Guillain–Barré syndrome, transverse myelitis and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mjima.org [mjima.org]

- 7. alergonorte.org [alergonorte.org]

- 8. Current trends in drug-induced autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ganglioside GM1 and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Zimelidine | serotonin uptake inhibitor | CAS# 56775-88-3 | InvivoChem [invivochem.com]

- 12. Zimelidine and norzimelidine protein binding measured by equilibrium dialysis and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lymphocyte transformation test for drug allergy detection: When does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 16. researchgate.net [researchgate.net]

- 17. LTT - Medications [imd-berlin.de]

- 18. In Vitro and In Vivo Pharmacological Models to Assess Demyelination and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Zimelidine Hydrochloride: Pharmacokinetics, CYP450 Metabolism, and Bioactivation

Executive Summary

Zimelidine (marketed historically as Zelmid or Normud) holds a pivotal place in neuropharmacology as the first marketed selective serotonin reuptake inhibitor (SSRI)[1]. Developed by Astra AB in the early 1980s as a derivative of the antihistamine chlorpheniramine, it was designed to isolate serotonin reuptake inhibition without the anticholinergic burden of tricyclic antidepressants[1].

Despite its initial clinical success, zimelidine was ultimately withdrawn from the market due to severe adverse events, including Guillain-Barré syndrome and idiosyncratic hepatotoxicity. Today, zimelidine serves as a critical case study for drug development professionals, illustrating the complex interplay between systemic pharmacokinetics (PK), cytochrome P450 (CYP450) mediated N-demethylation, and the generation of reactive, cytotoxic metabolites. This whitepaper dissects the PK parameters, metabolic pathways, and the self-validating experimental frameworks used to quantify its bioactivation.

Pharmacokinetic Profile & Systemic Availability

Zimelidine exhibits classic characteristics of a lipophilic, centrally acting amine. Its pharmacokinetic profile is heavily dictated by extensive hepatic first-pass metabolism, which rapidly converts the parent compound into its primary active metabolite, norzimelidine[2].

Absorption and Bioavailability

Following oral administration, zimelidine is completely absorbed from the gastrointestinal tract; however, systemic bioavailability is reduced to approximately 26% to 50% due to aggressive first-pass metabolism in the liver[2][3]. Interestingly, oral administration of zimelidine results in systemic concentrations of norzimelidine that are equal to or greater than those achieved by administering norzimelidine directly[3].

Distribution and Clearance

The volume of distribution (Vd) highlights a significant divergence between the parent drug and its metabolite. Zimelidine has a Vd of approximately 3.2 L/kg, whereas norzimelidine distributes much more extensively into peripheral tissues with a Vd of 9.4 L/kg[3]. Total body clearance remains relatively similar for both compounds (~0.52 to 0.56 L/min)[3].

Quantitative Pharmacokinetic Data

The following table summarizes the consensus PK parameters derived from intravenous and oral crossover studies in healthy human volunteers[2][3][4].

| Pharmacokinetic Parameter | Zimelidine (Parent) | Norzimelidine (Metabolite) |

| Bioavailability (Oral) | 26% – 50% | ~66% |

| Elimination Half-Life (t½) | 4.7 – 8.4 hours | 15.5 – 22.8 hours |

| Volume of Distribution (Vd) | 3.2 L/kg | 9.4 L/kg |

| Total Body Clearance (Cl) | 0.52 L/min | 0.56 L/min |

| Time to Peak Plasma (Tmax) | ~1.5 - 2.0 hours | ~3.0 hours |

| Urinary Excretion (Unchanged) | ~1.26% | Minimal |

Metabolic Pathways & CYP-Mediated Bioactivation

The biotransformation of zimelidine is primarily driven by hepatic cytochrome P450 enzymes. The dominant pathway is the N-demethylation of the aliphatic nitrogen, converting zimelidine to norzimelidine[1]. This metabolite is pharmacologically active and contributes significantly to the drug's sustained therapeutic effect due to its prolonged half-life[3].

However, the safety liabilities of zimelidine are linked to secondary oxidative pathways. Subsequent oxidation of the zimelidine structure leads to the formation of an acrylic acid derivative. This reactive intermediate acts as an electrophile, capable of forming covalent adducts with cellular biomolecules (proteins and nucleic acids), directly triggering CYP-mediated cytotoxicity.

Zimelidine metabolic pathway and CYP450-mediated bioactivation into cytotoxic adducts.

Experimental Methodologies

To ensure scientific integrity, the evaluation of zimelidine's pharmacokinetics and toxicity requires highly controlled, self-validating experimental systems. Below are the definitive protocols for quantifying systemic exposure and assessing CYP-mediated bioactivation.

Protocol 1: HPLC-UV Quantification of Zimelidine and Norzimelidine in Human Plasma

Objective: Accurately quantify parent and metabolite concentrations to derive PK parameters.

-

Step 1: Plasma Protein Precipitation & Extraction

-

Action: Aliquot 1.0 mL of human plasma. Add 100 µL of 0.1M NaOH, followed by 5.0 mL of a hexane/isoamyl alcohol mixture (95:5 v/v).

-

Causality: Zimelidine is a basic lipophilic amine. The addition of NaOH raises the pH above the drug's pKa, ensuring the molecule is fully deprotonated and uncharged. This drives the drug out of the aqueous plasma and into the organic hexane phase. The 5% isoamyl alcohol acts as an anti-foaming agent to prevent emulsion formation, ensuring a sharp phase boundary for extraction.

-

-

Step 2: Internal Standard Integration (Self-Validation)

-

Action: Prior to extraction, spike the plasma with a known concentration of an internal standard (IS) (e.g., a structurally analogous amine like chlorpheniramine).

-

Validation Logic: Liquid-liquid extraction is prone to variable recovery rates. By measuring the ratio of the Zimelidine peak area to the IS peak area, the system self-corrects for any physical loss of the sample during the extraction process. If the IS signal drops, the system flags a matrix effect or extraction failure.

-

-

Step 3: Chromatographic Separation

-

Action: Evaporate the organic layer, reconstitute in mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid), and inject into a C18 reverse-phase HPLC column with UV detection at 254 nm.

-

Protocol 2: CYP450-Dependent Cytotoxicity Assay (Hep3B Model)

Objective: Isolate and prove that specific CYP450 isoforms (3A4, 2D6, 2C9) are responsible for bioactivating zimelidine into its toxic acrylic acid derivative.

-

Step 1: Hep3B Cell Seeding

-

Action: Plate Hep3B human hepatoma cells in a 96-well format.

-

Causality: Hep3B cells are deliberately selected because they natively possess minimal to zero background CYP450 expression. Using standard hepatocytes would confound the data due to overlapping enzyme activities. Hep3B provides a "blank slate" to test individual enzymes.

-

-

Step 2: Transient Transfection & Glutathione Depletion

-

Action: Transfect the cells with a plasmid expressing a single CYP isoform (e.g., CYP2D6). Treat the cells with L-buthionine-S,R-sulfoximine (BSO).

-

Causality: BSO inhibits gamma-glutamylcysteine synthetase, rapidly depleting intracellular glutathione (GSH). GSH is a natural antioxidant that scavenges reactive electrophiles. Depleting GSH unmasks the true cytotoxic potential of the acrylic acid metabolite, allowing for clear structure-toxicity relationship mapping.

-

-

Step 3: Self-Validating Controls & Drug Incubation

-

Action: Incubate the cells with a concentration gradient of zimelidine (0.1 µM to 100 µM) for 48 hours. Include a "Mock-Transfected" cell line (empty plasmid) treated with BSO and zimelidine.

-

Validation Logic: The mock-transfected cells serve as the ultimate negative control. If the mock cells survive drug exposure but the CYP-transfected cells undergo apoptosis, the system definitively proves that toxicity is strictly dependent on CYP-mediated bioactivation, rather than direct toxicity of the parent compound.

-

Step-by-step workflow for the self-validating Hep3B CYP450 cytotoxicity assay.

References

1.[4] InvivoChem: Absorption, Distribution and Excretion. InvivoChem. Available at: 2.[2] Pharmacokinetics of Zimelidine in Humans--Plasma Levels and Urinary Excretion of Zimelidine and Norzimelidine After Intravenous and Oral Administration of Zimelidine. Eur J Clin Pharmacol. 1981;20(2):135-9. PubMed / NIH. Available at: 3.[3] Pharmacokinetics of zimelidine. Systemic availability of zimelidine and norzimelidine in human volunteers. Eur J Clin Pharmacol. 1980 Feb;17(2):111-6. R Discovery. Available at: 4. Development of a cell viability assay to assess drug metabolite structure-toxicity relationships. Bioorg. Med. Chem. Lett. 2016. ScienceDirect. Available at: 5.[1] Electrochemical dynamics of cytochrome P450 (2D6) biosensors for selective serotonin re-uptake inhibitors (SSRIs). UWCScholar. Available at:

Sources

- 1. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]

- 2. Pharmacokinetics of zimelidine in humans--plasma levels and urinary excretion of zimelidine and norzimelidine after intravenous and oral administration of zimelidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Zimelidine | serotonin uptake inhibitor | CAS# 56775-88-3 | InvivoChem [invivochem.com]

Zimelidine hydrochloride effect on hypothalamic-pituitary-adrenal axis

This in-depth technical guide details the pharmacodynamic interaction between Zimelidine hydrochloride (the prototype selective serotonin reuptake inhibitor) and the Hypothalamic-Pituitary-Adrenal (HPA) axis .

Executive Summary

Zimelidine hydrochloride (Zimelidine) represents a critical tool compound in neuropsychopharmacology as the first marketed Selective Serotonin Reuptake Inhibitor (SSRI). Although withdrawn from clinical use due to Guillain-Barré syndrome, it remains a gold-standard reference for studying serotonergic regulation of neuroendocrine systems.

This guide delineates the biphasic effect of Zimelidine on the HPA axis: acute stimulation driven by immediate synaptic serotonin (5-HT) surges, followed by chronic normalization mediated by receptor downregulation. Understanding this dynamic is essential for researchers developing next-generation antidepressants that target treatment-resistant depression associated with HPA hyperactivity.

Mechanistic Framework: The Serotonergic-HPA Interface

The HPA axis is tightly regulated by monoaminergic inputs to the Paraventricular Nucleus (PVN) of the hypothalamus. Zimelidine acts as a potent, selective inhibitor of the serotonin transporter (SERT), preventing the presynaptic reuptake of 5-HT.[1]

The Signaling Cascade

-

SERT Inhibition: Zimelidine blocks SERT, causing an immediate accumulation of 5-HT in the synaptic cleft.

-

PVN Stimulation: Elevated 5-HT binds to postsynaptic 5-HT2A and 5-HT2C receptors on Corticotropin-Releasing Hormone (CRH) neurons in the PVN.

-

Secretagogue Release: Activated PVN neurons release CRH and Arginine Vasopressin (AVP) into the hypophyseal portal circulation.

-

Pituitary Activation: CRH stimulates the anterior pituitary to cleave Pro-opiomelanocortin (POMC) into Adrenocorticotropic Hormone (ACTH).

-

Adrenal Output: ACTH triggers the adrenal cortex to synthesize and secrete Glucocorticoids (Cortisol in humans, Corticosterone in rodents).[2]

Receptor Specificity

Unlike tricyclic antidepressants (TCAs), Zimelidine has negligible affinity for muscarinic, histaminergic, or adrenergic receptors. Its HPA effects are purely secondary to increased serotonergic transmission.

-

5-HT2A/2C: Primary drivers of acute HPA activation.

-

5-HT1A: Presynaptic autoreceptors initially inhibit 5-HT firing; their eventual desensitization is key to the chronic therapeutic effect.

Pathway Visualization

Caption: Figure 1. Mechanism of Zimelidine-induced acute HPA axis stimulation via SERT inhibition.

Pharmacodynamics: Acute vs. Chronic Effects

The temporal effects of Zimelidine are distinct, shifting from stimulation to adaptation.

Acute Phase (0–24 Hours)

-

Effect: Potent stimulation of the HPA axis.[3]

-

Evidence: In healthy human subjects, pretreatment with Zimelidine (300 mg) significantly increased plasma ACTH levels following a metyrapone challenge compared to placebo.[3]

-

Biomarker: Increased Cortisol/11-Deoxycortisol ratio, indicating enhanced 11-hydroxylase activity driven by ACTH.[3]

Chronic Phase (14+ Days)

-

Effect: Normalization and receptor downregulation.[4]

-

Mechanism: Chronic exposure leads to a reduction in the density of high-affinity 5-HT binding sites (downregulation) and desensitization of presynaptic 5-HT1A autoreceptors.

-

Outcome: This adaptation dampens the initial HPA hyperactivity, a process correlated with the delayed onset of antidepressant therapeutic efficacy.

Data Synthesis Table

| Parameter | Acute Administration (Single Dose) | Chronic Administration (14 Days) |

| Synaptic 5-HT | Rapid Increase (200-300%) | Sustained Elevation |

| HPA Axis Tone | Stimulated (Increased ACTH/Cortisol) | Normalized (Basal levels restored) |

| 5-HT Receptor Density | Unchanged | Decreased (Downregulation of 5-HT2) |

| Prolactin Levels | No significant change (Basal) | Reduced |

| Clinical Correlate | Anxiety/Jitteriness (Side Effect) | Antidepressant Effect |

Experimental Protocols

To validate these effects, the following self-validating protocols are recommended for preclinical research using male Wistar or Sprague-Dawley rats.

Protocol A: Acute HPA Stimulation Assay

Objective: Quantify the immediate impact of SERT inhibition on Corticosterone.

-

Acclimatization: Handle rats (200-250g) daily for 7 days to minimize handling stress artifacts.

-

Dosing:

-

Test Group: Zimelidine HCl, 10 mg/kg, Intraperitoneal (IP). Dissolve in saline.

-

Control Group: 0.9% Saline, IP.

-

-

Timing: Administer between 08:00 and 10:00 (nadir of circadian rhythm).

-

Sampling: Decapitate or draw tail blood at 60 minutes post-injection.

-

Assay: Centrifuge blood (3000 rpm, 15 min). Measure plasma Corticosterone using ELISA or RIA.

-

Validation: Test Group should show >50% increase in Corticosterone vs. Control.

Protocol B: Chronic Downregulation & Challenge

Objective: Demonstrate HPA adaptation and receptor downregulation.

-

Regimen: Administer Zimelidine HCl (10 mg/kg, IP) once daily for 14 consecutive days .

-

Washout: Wait 24 hours after the final dose to ensure drug clearance but persistent receptor adaptation.

-

Stress Challenge: Subject rats to a 15-minute restraint stress test.

-

Analysis:

-

Measure ACTH/Corticosterone response (blunted response expected in treated vs. vehicle group).

-

Ex Vivo: Dissect Hippocampus and Cortex. Perform radioligand binding assay ([³H]Ketanserin for 5-HT2A) to verify receptor downregulation.

-

Workflow Visualization

Caption: Figure 2. Experimental workflow for assessing Zimelidine pharmacodynamics in rodent models.

References

-

Syvälahti, E., et al. (1983). "Effect of serotonin uptake inhibition by zimelidine on hypothalamic-pituitary-adrenal activity."[3] Psychopharmacology, 80(1), 85-87. Link

-

Ross, S. B., et al. (1981). "Long-term treatment with zimelidine leads to a reduction in 5-hydroxytryptamine neurotransmission within the central nervous system of the mouse and rat."[5] Neuroscience Letters, 21(1), 57-62.[5] Link

-

Fuxe, K., et al. (1981). "The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor." Acta Psychiatrica Scandinavica Supplementum, 290, 51-64. Link

-

Syvälahti, E., et al. (1979). "Effects of zimelidine, a selective 5-HT uptake inhibitor, on serum prolactin levels in man." Psychopharmacology, 64(3), 251-253. Link

-

Seckl, J. R., & Fink, G. (1992). "Antidepressants impose glucocorticoid receptor gene expression."[6] Neuroendocrinology, 55(1), 58-62. (Supporting mechanism for chronic HPA normalization). Link

Sources

- 1. Zimelidine | serotonin uptake inhibitor | CAS# 56775-88-3 | InvivoChem [invivochem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Effect of serotonin uptake inhibition by zimelidine on hypothalamic-pituitary-adrenal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of chronic treatment with zimelidine and REM sleep deprivation on the regulation of raphe neuronal activity in a rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term treatment with zimelidine leads to a reduction in 5-hydroxytryptamine neurotransmission within the central nervous system of the mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidepressants restore hypothalamic-pituitary-adrenal feedback function in aged, cognitively-impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Zimelidine Hydrochloride: Mechanisms of Hypersensitivity and Immunogenicity

Executive Summary

Zimelidine (Zelmid®), developed by Astra AB in the late 1970s, holds the historical distinction of being the first marketed Selective Serotonin Reuptake Inhibitor (SSRI). Structurally derived from the antihistamine brompheniramine, it offered a favorable therapeutic index compared to tricyclic antidepressants. However, its clinical tenure was abruptly terminated in 1983 following reports of a severe, idiosyncratic hypersensitivity reaction known as "Zimelidine Syndrome" and a statistically significant association with Guillain-Barré Syndrome (GBS).

This guide dissects the molecular and immunological mechanisms driving Zimelidine’s toxicity. It serves as a critical case study for modern drug development, illustrating how metabolic bioactivation and T-cell-mediated immunogenicity can precipitate catastrophic idiosyncratic drug reactions (IDRs).[1]

Clinical Pathology: The Zimelidine Syndrome

The hypersensitivity profile of Zimelidine is distinct from immediate IgE-mediated anaphylaxis.[1] It follows a delayed-type (Type IV) trajectory, typically manifesting 7–21 days after initiation of therapy.[1]

Clinical Manifestations

The "Zimelidine Syndrome" presents as a systemic flu-like illness, often misdiagnosed as a viral infection until the neurological sequelae emerge.

| Organ System | Clinical Presentation | Frequency (Est.) |

| Systemic | High fever, malaise, myalgia, arthralgia.[1] | Common (>10%) |

| Hepatic | Elevated transaminases (ALT/AST), granulomatous hepatitis.[1] | Moderate |

| Dermatologic | Maculopapular exanthema, urticaria. | Moderate |

| Neurological | Guillain-Barré Syndrome (GBS) : Ascending paralysis, areflexia, demyelination.[1] | Rare but Fatal (1 in ~10,000) |

The Guillain-Barré Connection

Epidemiological data revealed a 25-fold increased risk of GBS in Zimelidine-treated patients compared to the background population.[1] Unlike typical post-infectious GBS (often triggered by Campylobacter jejuni molecular mimicry), Zimelidine-induced GBS is believed to be driven by a drug-hapten mechanism targeting peripheral nerve myelin.[1]

Molecular Toxicology: Metabolic Bioactivation[2][3]

The core of Zimelidine’s immunogenicity lies in its metabolism. The drug undergoes extensive hepatic biotransformation, generating reactive metabolites capable of covalent binding to endogenous proteins.[2][3][4]

Metabolic Pathways

Zimelidine is primarily metabolized by CYP450 enzymes (specifically N-demethylation and N-oxidation).[1]

-

N-Demethylation: Zimelidine

Norzimelidine (Active metabolite, pharmacologically potent).[1] -

N-Oxidation: Zimelidine

Zimelidine N-oxide .[1] -

Deamination/Oxidation: Formation of 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid (CPP 200 derivative).[1]

The Hapten Hypothesis

The acrylic acid metabolite contains an

-

Mechanism: The electrophilic metabolite covalently binds to host proteins (e.g., liver enzymes, serum albumin, or myelin basic protein).

-

Consequence: The native protein is structurally modified, creating a neo-antigen (Hapten-Carrier complex).[1]

Visualization: Metabolic Bioactivation Pathway[1]

Figure 1: Metabolic bioactivation of Zimelidine leading to hapten-protein conjugate formation.[1]

Immunopathogenesis: T-Cell Mediation[1][5]

The transition from protein adduction to clinical syndrome is mediated by the adaptive immune system. Clinical studies utilizing the Lymphocyte Transformation Test (LTT) provided definitive evidence of T-cell sensitization.[1]

Evidence from LTT

Patients with Zimelidine Syndrome showed significant lymphocyte proliferation when their blood was incubated with:

This confirms a Type IV (Delayed) Hypersensitivity reaction.[1][9] The T-cells recognize the drug-modified peptides presented on MHC molecules.[1][10]

Mechanism of Neuropathy (GBS)

The specific association with GBS suggests a "Hapten-Spreading" mechanism:

-

Initial Haptenization: Reactive metabolites bind to proteins in the liver or circulation.

-

T-Cell Priming: CD4+ T-helper cells are primed against the drug-hapten epitope.[1]

-

Cross-Reactivity/Infiltration: Activated T-cells may cross the blood-nerve barrier.[1] If the metabolite also binds to myelin proteins (e.g., P0, P2, or myelin basic protein), or if there is structural mimicry, the T-cells launch a cytotoxic attack on the peripheral nerves, resulting in demyelination.

Visualization: The Immunogenic Cascade

Figure 2: The immunological cascade from antigen presentation to peripheral nerve demyelination.[1]

Experimental Protocols for Investigation

For researchers investigating similar IDRs in novel compounds, the following protocols—validated during the Zimelidine post-mortem analysis—are essential.

Reactive Metabolite Trapping Assay

This assay detects the formation of electrophilic intermediates before they cause toxicity in vivo.

Protocol:

-

Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) or recombinant CYP enzymes.[1]

-

Trapping Agent: Supplement with Glutathione (GSH) (5 mM) or N-Acetylcysteine (NAC) .[1]

-

Reaction: Initiate with NADPH-generating system; incubate at 37°C for 60 mins.

-

Analysis: Quench with acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS .

-

Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) to identify GSH-drug adducts.[1]

-

Interpretation: Presence of GSH adducts confirms the formation of reactive electrophiles (e.g., quinone-imines, epoxides, Michael acceptors).

-

Lymphocyte Transformation Test (LTT)

The gold standard for confirming drug sensitization in patients or in vitro models.

Protocol:

-

Sample Collection: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood via density gradient centrifugation (Ficoll-Paque).[1]

-

Culture: Suspend PBMCs (

cells/mL) in RPMI-1640 medium + autologous serum. -

Stimulation: Add varying concentrations of the parent drug and stable metabolites (e.g., Norzimelidine) (

to -

Incubation: Culture for 5–7 days at 37°C, 5% CO2.

-

Proliferation Assay:

-

Calculation: Calculate Stimulation Index (SI) =

.[1]-

Threshold: SI

2.0 indicates a positive sensitization.

-

Comparative Safety Analysis

Why did Zimelidine fail while Fluoxetine (Prozac) succeeded, despite both being SSRIs?

| Feature | Zimelidine | Fluoxetine |

| Chemical Class | Pyridylallylamine | Phenylpropylamine |

| Reactive Metabolites | High Potential (N-oxides, Acrylic acids via pyridine ring) | Low Potential (Stable CF3 group blocks metabolism) |

| Protein Binding | High (Covalent adducts formed) | Low (Reversible binding) |

| Hypersensitivity | Frequent (Flu-like syndrome, GBS) | Rare (Rash, but systemic IDRs uncommon) |

| Outcome | Withdrawn (1983) | Blockbuster Status |

Lesson: The pyridine ring in Zimelidine, while pharmacologically active, provided a metabolic handle for bioactivation that the trifluoromethyl-phenyl ring of Fluoxetine avoided.

References

-

Lundström, J., et al. (1981).[6] "Metabolism of zimelidine in rat, dog and man. Identification and synthesis of the principal metabolites." Arzneimittelforschung, 31(3), 486-494.[1]

-

Kristofferson, A., et al. (1994). "Effect of zimeldine and its metabolites on [3H]thymidine incorporation in lymphocyte cultures from psychiatric patients with or without a hypersensitivity reaction during zimeldine therapy." International Clinical Psychopharmacology, 9(3), 179-185.[1]

-

Fagius, J., et al. (1985). "Guillain-Barré syndrome following zimeldine treatment." Journal of Neurology, Neurosurgery & Psychiatry, 48(1), 65-69.

-

Uetrecht, J. (2002). "Mechanism of idiosyncratic drug reactions: reactive metabolite formation, protein binding and the regulation of the immune system."[3][11] Current Drug Metabolism, 3(4), 365-377.[1]

-

Heel, R.C., et al. (1982).[5] "Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness." Drugs, 24(3), 169-206.[1][5]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Zimeldine [drugfuture.com]

- 7. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Zimeldine [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. Mechanism of idiosyncratic drug reactions: reactive metabolite formation, protein binding and the regulation of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Zimelidine hydrochloride HPLC detection method in plasma

Application Note: High-Performance Liquid Chromatography (HPLC) Detection of Zimelidine Hydrochloride and Norzimelidine in Human Plasma

Abstract

This application note details a robust, validated protocol for the simultaneous quantification of Zimelidine Hydrochloride (the first marketed SSRI) and its active metabolite, Norzimelidine , in human plasma. While historical methods relied on normal-phase silica columns or gas chromatography, this guide presents a modernized Reversed-Phase HPLC (RP-HPLC) method utilizing a base-deactivated C18 stationary phase. The method employs Liquid-Liquid Extraction (LLE) for sample cleanup, ensuring high recovery and sensitivity suitable for pharmacokinetic profiling and therapeutic drug monitoring (TDM).

Introduction & Pharmacology

Zimelidine is a pyridylallylamine derivative and a selective serotonin reuptake inhibitor (SSRI).[1][2] Upon administration, it undergoes rapid N-demethylation in the liver to form Norzimelidine , which possesses a longer half-life and contributes significantly to the therapeutic effect.

-

Therapeutic Range: 50–300 ng/mL (Combined Zimelidine + Norzimelidine).

-

Key Challenge: Zimelidine is a dibasic amine (pKa ~9.5). On traditional silica-based columns, it exhibits severe peak tailing due to interaction with residual silanol groups.

-

Solution: This protocol uses a low-pH phosphate buffer system with a modern end-capped C18 column to suppress silanol ionization and ensure sharp peak symmetry.

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic conversion relevant to this assay.

Figure 1: Metabolic pathway of Zimelidine to Norzimelidine.

Method Development Strategy

Column Selection (Causality)

-